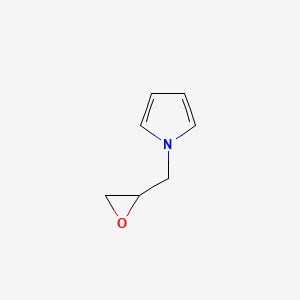

1H-Pyrrole, 1-(oxiranylmethyl)-

Description

1H-Pyrrole, 1-(oxiranylmethyl)- is a pyrrole derivative substituted with an oxiranylmethyl (epoxide-containing) group at the nitrogen position. Pyrroles are heterocyclic aromatic compounds with a five-membered ring structure containing one nitrogen atom. The oxiranylmethyl substituent introduces epoxide functionality, which is highly reactive and valuable in polymerization, pharmaceuticals, and organic synthesis . This article compares 1H-Pyrrole, 1-(oxiranylmethyl)- with similar substituted pyrroles, focusing on physicochemical properties, synthesis, and reactivity.

Properties

CAS No. |

40861-18-5 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1-(oxiran-2-ylmethyl)pyrrole |

InChI |

InChI=1S/C7H9NO/c1-2-4-8(3-1)5-7-6-9-7/h1-4,7H,5-6H2 |

InChI Key |

OPPHMZSHWVEIHW-UHFFFAOYSA-N |

SMILES |

C1C(O1)CN2C=CC=C2 |

Canonical SMILES |

C1C(O1)CN2C=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry

1H-Pyrrole, 1-(oxiranylmethyl)- serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Reactivity and Synthesis

- Epoxidation Reactions: The oxirane group allows for selective reactions with nucleophiles, making it useful in synthesizing functionalized pyrroles.

- Cycloaddition Reactions: The compound can participate in cycloaddition reactions, leading to the formation of new cyclic structures.

Table 1: Summary of Synthesis Methods

Medicinal Chemistry

The structural features of 1H-Pyrrole, 1-(oxiranylmethyl)- make it a candidate for drug development. Its derivatives have been explored for their potential therapeutic effects.

Case Studies in Drug Development

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the pyrrole ring can enhance biological activity.

- Antimicrobial Properties: Compounds derived from 1H-Pyrrole, 1-(oxiranylmethyl)- have demonstrated antimicrobial activity against various pathogens.

Table 2: Biological Activities of Derivatives

Material Science

In materials science, 1H-Pyrrole, 1-(oxiranylmethyl)- is utilized in the development of polymers and coatings due to its reactive nature.

Applications in Polymers

- Polymer Additives: The compound can act as a reactive monomer in polymerization processes, enhancing the properties of resulting materials.

- Coatings: Its incorporation into coatings improves adhesion and durability.

Table 3: Applications in Material Science

Comparison with Similar Compounds

Substituent Effects :

- Methyl (C₅H₇N) : Simplest alkyl substituent, enhances hydrophobicity and electron-donating effects .

- Aryl (C₁₁H₁₁N, C₁₀H₈ClN) : Electron-donating (methyl) or withdrawing (chloro) groups alter ring electron density, affecting reactivity .

- Oxiranylmethyl (C₇H₉NO): Epoxide group enables ring-opening reactions, useful in crosslinking or functionalization .

Physicochemical Properties and Reactivity

Physical Properties

- 1-(2-Furanylmethyl)-1H-pyrrole : Boiling point 76–78°C at 1 mmHg; soluble in organic solvents .

- 1-(Oxiranylmethyl)-1H-pyrrole : Estimated higher polarity due to epoxide, likely lower volatility than methyl/furanyl analogues.

Reactivity

- Epoxide Reactivity : The oxiranylmethyl group in 1H-Pyrrole, 1-(oxiranylmethyl)- can undergo acid- or base-catalyzed ring-opening reactions, similar to transformations observed in 1-(oxiranylmethyl)-1,2,3-triazoles . This reactivity is critical for synthesizing polymers or modified bioactive molecules.

- Aryl-Substituted Pyrroles : Electron-withdrawing groups (e.g., chloro) increase electrophilicity, enhancing susceptibility to nucleophilic attack .

- Furanylmethyl Substituent : The furan ring may participate in Diels-Alder reactions or serve as a hydrogen-bond acceptor .

Q & A

Q. What are the key considerations when designing a synthetic route for 1H-Pyrrole, 1-(oxiranylmethyl)-?

- Methodological Answer : Synthetic routes should prioritize regioselectivity and functional group compatibility. A common approach involves alkylation of the pyrrole nitrogen with oxiranylmethyl groups under acidic or basic conditions. For example, nucleophilic substitution reactions between pyrrole derivatives and epoxide-containing reagents (e.g., epichlorohydrin) can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., THF or DMF), temperature control (0–25°C), and catalysts (e.g., Lewis acids) to minimize side reactions like ring-opening of the oxirane moiety .

Q. Which spectroscopic techniques are most effective for characterizing 1H-Pyrrole, 1-(oxiranylmethyl)-?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the pyrrole ring protons (δ 6.0–7.0 ppm) and oxiranylmethyl group (e.g., epoxy protons at δ 3.5–4.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., m/z ≈ 123 for C₇H₉NO) and fragmentation patterns (e.g., loss of CO or CH₂O from the oxirane group) .

- IR Spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and epoxy C–O–C asymmetric vibrations (~1250 cm⁻¹) .

Q. How do reaction conditions influence the stability of the oxirane ring during functionalization?

- Methodological Answer : The oxirane ring is sensitive to acidic/basic conditions, which can lead to ring-opening. Stability can be enhanced by:

- Using aprotic solvents (e.g., dichloromethane).

- Avoiding strong nucleophiles (e.g., amines) unless intentional.

- Monitoring reaction progress via TLC or in situ FTIR to detect premature ring-opening .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions on 1H-Pyrrole, 1-(oxiranylmethyl)-?

- Methodological Answer : The electron-donating oxiranylmethyl group directs electrophiles (e.g., nitrating agents) to the α-positions of the pyrrole ring. Computational studies (DFT) reveal lowered activation energy for α-attack due to resonance stabilization of the intermediate carbocation. Experimental validation via competitive reactions (e.g., nitration in mixed H₂SO₄/HNO₃) shows >80% α-substitution products .

Q. How can computational modeling aid in predicting the reactivity of 1H-Pyrrole, 1-(oxiranylmethyl)- in nucleophilic ring-opening reactions?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock) model transition states for oxirane ring-opening. Key parameters include:

- Nucleophile charge density (e.g., amines vs. thiols).

- Solvent effects (polarizable continuum models).

- Steric hindrance from the pyrrole ring.

Validated experimentally by comparing predicted vs. observed product ratios in ring-opening with NH₃ or H₂O .

Q. What strategies resolve contradictions in reported biological activity data for pyrrole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) arise from structural analogs or impurities. Mitigation strategies include:

- Purity Validation : HPLC-MS to confirm >95% purity.

- Structural Elucidation : X-ray crystallography to rule out tautomeric forms.

- Dose-Response Studies : IC₅₀ comparisons across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for oxiranylmethyl-substituted pyrroles?

- Methodological Answer : Variations in chemical shifts may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration-dependent aggregation. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.